![molecular formula C9H13NO B14187500 [3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile CAS No. 918534-36-8](/img/structure/B14187500.png)
[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile is an organic compound with the molecular formula C9H13NO. It is characterized by a cyclohexene ring substituted with a hydroxymethyl group and an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile typically involves the reaction of cyclohex-3-en-1-ylmethanol with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by the addition of acetonitrile. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the production rate and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of [3-(Carboxymethyl)cyclohex-3-en-1-yl]acetonitrile.
Reduction: Formation of [3-(Hydroxymethyl)cyclohex-3-en-1-yl]ethylamine.
Substitution: Formation of [3-(Chloromethyl)cyclohex-3-en-1-yl]acetonitrile.
Wissenschaftliche Forschungsanwendungen
[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the nitrile group can engage in nucleophilic or electrophilic reactions. These interactions can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetic acid
- [3-(Hydroxymethyl)cyclohex-3-en-1-yl]ethylamine
- [3-(Chloromethyl)cyclohex-3-en-1-yl]acetonitrile
Uniqueness
[3-(Hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile is unique due to its combination of a cyclohexene ring with both a hydroxymethyl and a nitrile group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
918534-36-8 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-[3-(hydroxymethyl)cyclohex-3-en-1-yl]acetonitrile |
InChI |
InChI=1S/C9H13NO/c10-5-4-8-2-1-3-9(6-8)7-11/h3,8,11H,1-2,4,6-7H2 |
InChI-Schlüssel |
CWMVMBFSBHORRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC(=C1)CO)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


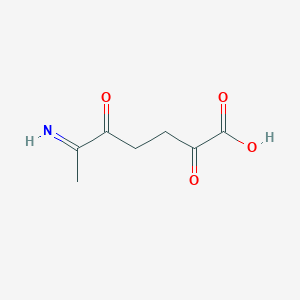
![N-[4-(hexylamino)phenyl]hexanamide](/img/structure/B14187419.png)

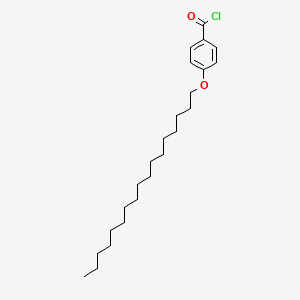
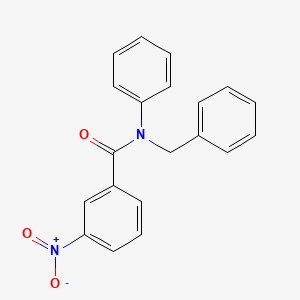
![N-(2,4-Dichlorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14187440.png)

![N-[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14187447.png)
![1H-Indazole-3-carboxylic acid, 1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-](/img/structure/B14187453.png)
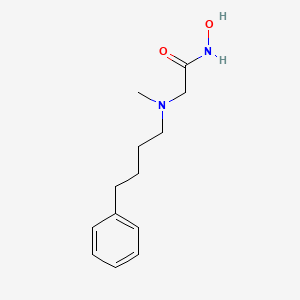
![2-[(4-Chloro-2,5-dimethoxyoxolan-3-yl)oxy]ethan-1-ol](/img/structure/B14187459.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-6-methyl-](/img/structure/B14187465.png)
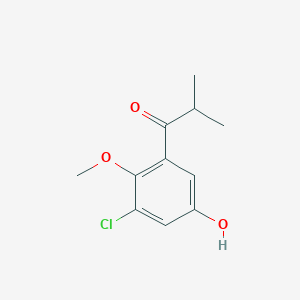
![2-[(1-Benzothiophen-2-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14187497.png)
